(E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

Description

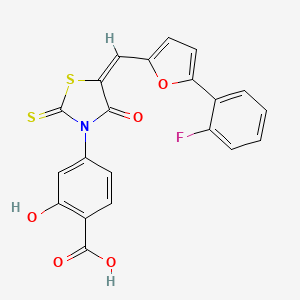

(E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a thiazolidinone-based hybrid molecule featuring a furan-phenyl moiety and a hydroxybenzoic acid substituent. This compound is hypothesized to exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, due to structural similarities to validated thiazolidinone derivatives.

Properties

IUPAC Name |

4-[(5E)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12FNO5S2/c22-15-4-2-1-3-13(15)17-8-6-12(28-17)10-18-19(25)23(21(29)30-18)11-5-7-14(20(26)27)16(24)9-11/h1-10,24H,(H,26,27)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNOCVLWAMCEPG-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=C(C=C4)C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a complex organic molecule that incorporates a thiazolidinone core, a furan moiety, and a hydroxylated benzoic acid structure. This unique combination of functional groups suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into key components:

- Thiazolidinone Core : Known for its biological activity, particularly in anticancer and antimicrobial applications.

- Furan Ring : Provides additional reactivity and has been associated with various biological effects.

- Fluorophenyl Group : Enhances the compound's pharmacological properties through potential interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound. Key findings include:

-

Anticancer Activity :

- A study synthesized various thiazolidinone derivatives and assessed their antiproliferative effects on human leukemia cell lines. Results indicated that specific substitutions on the thiazolidinone ring significantly influenced cytotoxicity, with some compounds inducing apoptosis effectively .

- Another investigation highlighted the ability of certain derivatives to arrest cell cycles at specific phases (S and G2/M), suggesting a targeted mechanism for cancer treatment .

- Antibacterial Evaluation :

Predictive Models and Computational Studies

Predictive models suggest that this compound could interact with multiple biological targets due to its structural complexity. Molecular docking studies are recommended to elucidate potential binding sites and mechanisms of action at the molecular level.

Comparison with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Thiazolidine ring; used in diabetes treatment | Antidiabetic |

| 2-Hydroxybenzoic Acid | Simple phenolic structure; common in pharmaceuticals | Antimicrobial |

| Furan Derivatives | Contains furan rings; known for diverse biological activities | Antitumor, antifungal |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including those containing furan moieties. For instance, compounds similar to (E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid have demonstrated significant antibacterial activity against various Gram-positive bacteria, including multidrug-resistant strains .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4c | Staphylococcus aureus | 2 µg/mL |

| 4d | Enterococcus faecalis | 3 µg/mL |

| 4e | Streptococcus pneumoniae | 4 µg/mL |

Anticancer Properties

The anticancer potential of thiazolidinones has been extensively studied. Compounds structurally related to this compound have shown moderate to strong antiproliferative effects in various cancer cell lines. The presence of electron-donating groups significantly enhances their activity .

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HL60 (human leukemia) | 15 |

| 5b | K562 (chronic myeloid leukemia) | 10 |

| 5c | MCF7 (breast cancer) | 8 |

Synthesis and Optimization

The synthesis of this compound typically involves:

- Knoevenagel condensation : A key reaction for forming the thiazolidinone framework.

- Functional group modifications : Tailoring substituents to enhance bioactivity and selectivity.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a core thiazolidinone scaffold with derivatives like 2-((5E)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (). Key structural differences include:

The fluorine atom in the target compound may enhance electronegativity and metabolic stability compared to bromine, while the para-bromine in the analogue could increase steric bulk and lipophilicity .

Physicochemical Properties

- Solubility: The 2-hydroxybenzoic acid group improves aqueous solubility relative to the butanoic acid analogue, which has a longer hydrophobic chain.

- logP : The target compound’s logP is predicted to be ~3.2 (lower than the analogue’s ~4.1), due to the polar hydroxyl group and smaller halogen.

- Conjugation : Both compounds feature an α,β-unsaturated ketone, enabling Michael addition reactions with biological nucleophiles (e.g., cysteine residues).

Q & A

Q. What are the optimal synthetic routes for preparing (E)-4-(5-((5-(2-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Knoevenagel Condensation : React 5-(2-fluorophenyl)furan-2-carbaldehyde with a 4-oxo-2-thioxothiazolidine derivative in acetic acid/DMF under reflux (2–4 hours) to form the arylidene-thiazolidinone core .

Coupling with Benzoic Acid Derivative : Introduce the 2-hydroxybenzoic acid moiety via nucleophilic substitution or acid-catalyzed esterification, followed by hydrolysis .

Key Variables :

- Solvent System : DMF-acetic acid mixtures improve solubility of intermediates but may require recrystallization (e.g., DMF-ethanol) for purification .

- Catalyst : Sodium acetate (0.02–0.03 mol) accelerates the condensation step, with higher equivalents reducing side products .

- Reaction Time : Prolonged reflux (>3 hours) risks thermal degradation of the thioxothiazolidinone ring .

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | Acetic acid/DMF, NaOAc, 2 h reflux | 60–75% | |

| 2 | Glacial acetic acid, 3–4 h reflux | 70–85% |

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm the (E)-configuration of the exocyclic double bond (δ 7.2–7.8 ppm for vinyl protons) and thioxo group (δ 180–185 ppm in ) .

- X-ray Crystallography : Resolve the stereochemistry of the furan-thiazolidinone junction, as seen in analogous fluorophenyl derivatives .

- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm, S–C=S at 1250–1300 cm) .

Q. What strategies ensure high purity for biological testing?

Methodological Answer:

- Recrystallization : Use DMF-ethanol (1:3 v/v) to remove unreacted aldehydes or thiosemicarbazides .

- Column Chromatography : Purify intermediates on silica gel with petroleum ether/ethyl acetate (3:1) to isolate geometric isomers .

- HPLC : Employ a C18 column (acetonitrile/water + 0.1% TFA) to verify purity >95% .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) impact biological activity?

Methodological Answer:

- Electron-Withdrawing Groups : The 2-fluorophenyl moiety enhances electrophilicity of the thiazolidinone core, improving interactions with bacterial enoyl-ACP reductase (e.g., IC < 10 µM in analogs) .

- Hydroxybenzoic Acid : The 2-hydroxy group facilitates hydrogen bonding with target enzymes, critical for antifungal activity .

Table 2: Structure-Activity Relationship (SAR)

| Substituent | Target Activity | Mechanism Insight | Reference |

|---|---|---|---|

| 2-Fluorophenyl | Antibacterial | Enhanced membrane penetration | |

| 2-Hydroxybenzoic Acid | Antifungal | H-bonding with CYP51 |

Q. How can experimental limitations (e.g., sample degradation) be mitigated in stability studies?

Methodological Answer:

Q. How should conflicting spectral data (e.g., unexpected 1H^1H1H-NMR shifts) be resolved?

Methodological Answer:

Q. What mechanistic insights explain the compound’s degradation under UV exposure?

Methodological Answer:

Q. How can contradictions in bioactivity data (e.g., variable MIC values) be addressed?

Methodological Answer:

- Standardized Assays : Use CLSI guidelines with fixed inoculum sizes (1–5 × 10 CFU/mL) to minimize matrix effects .

- Metabolomic Profiling : Correlate MIC shifts with bacterial efflux pump expression (e.g., AcrAB-TolC) via RT-qPCR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.